N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide
Description
N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone. The nitrogen atom is substituted with a benzyl group and an allyl (prop-2-en-1-yl) moiety, while the α-carbon (adjacent to the carbonyl) bears a phenyl group.
Properties
CAS No. |
147779-02-0 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-benzyl-3-phenyl-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C19H19NO/c1-2-15-20(16-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h2-14H,1,15-16H2 |
InChI Key |
PNVUXQGVXJZSFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with cinnamaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of N-alkyl-N-(prop-2-yn-1-yl)anilines as starting materials. These compounds can undergo oxidative formylation under visible light irradiation in the presence of molecular oxygen to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Acrylamide Derivatives
2-Cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide
- Structure: The acrylamide core includes a cyano group, methyl-sulfanyl, and phenylamino substituents at the α-carbon, with an N-phenyl group.
- Synthesis: Synthesized via condensation reactions, as seen in pyrido-triazepinone derivatives (e.g., Scheme 39 in ).
- Activity: Exhibits high antimicrobial activity, attributed to the electron-withdrawing cyano group and sulfur-containing substituents, which may enhance membrane penetration.
2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1)
- Structure: Features a chromone (4-oxo-4H-chromene) substituent at the α-carbon and a cyano group.
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (Compound 3(1))
Comparative Analysis of Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
In thiazol-imines (), the allyl group facilitates receptor binding via hydrophobic interactions.
α-Substituents: Electron-withdrawing groups (e.g., cyano in and ) increase electrophilicity, aiding nucleophilic reactions or enzyme inhibition. The phenyl group in the target compound could promote π-π stacking in crystal packing or receptor binding, though this requires experimental validation.
Biological Activity: Antimicrobial activity in correlates with sulfur and cyano substituents. The absence of such groups in the target compound suggests divergent activity, possibly leaning toward neurological or anti-inflammatory effects based on benzyl and phenyl motifs.
Biological Activity
N-Benzyl-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | N-benzyl-3-phenylprop-2-enamide |
| InChI | InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18) |
| SMILES | C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth through mechanisms such as inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation.
- Anticonvulsant Properties : It may exert its anticonvulsant effects by modulating neurotransmitter receptors and ion channels within the central nervous system, thereby stabilizing neuronal activity.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes like monoamine oxidase (MAO) and cholinesterases, which are critical in neurodegenerative diseases.
Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of similar structures exhibited dose-dependent tumor growth suppression in xenograft mouse models without significant toxicity .
- Anticonvulsant Effects : Research indicated that compounds with similar structural features can effectively increase the threshold for seizures in animal models, suggesting a viable pathway for developing new anticonvulsant medications .
- Enzyme Inhibition : Inhibitory assays showed that certain analogs of N-benzyl derivatives exhibited significant inhibition against MAO-A and MAO-B, with IC50 values indicating potent activity .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and receptor binding |
| Phenyl Group | Contributes to π-stacking interactions |
| Propene Side Chain | Facilitates enzyme interactions and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
